molecular formula C22H22ClN3O B2921646 2-chloro-8-methyl-N-(1-methyl-2-phenylpyrrolidin-3-yl)quinoline-3-carboxamide CAS No. 2094146-13-9

2-chloro-8-methyl-N-(1-methyl-2-phenylpyrrolidin-3-yl)quinoline-3-carboxamide

Cat. No. B2921646
CAS RN: 2094146-13-9
M. Wt: 379.89
InChI Key: QMDGUWPWJWLCNX-UHFFFAOYSA-N
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Description

2-chloro-8-methyl-N-(1-methyl-2-phenylpyrrolidin-3-yl)quinoline-3-carboxamide is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 2-chloro-8-methyl-N-(1-methyl-2-phenylpyrrolidin-3-yl)quinoline-3-carboxamide would be a derivative of this basic quinoline structure.


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and depend on the specific functional groups present in the molecule. The synthesis of quinoline derivatives often involves condensation reactions, cyclodehydration reactions, and various catalyzed or mediated reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-8-methyl-N-(1-methyl-2-phenylpyrrolidin-3-yl)quinoline-3-carboxamide would depend on its specific molecular structure. Information on its properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, etc.) could be found in chemical databases .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific chemical structure and the biological system they interact with. Many quinoline derivatives exhibit antimicrobial activity, and their mechanism of action often involves inhibition of DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

Quinoline and its derivatives continue to be an area of active research due to their wide range of biological activities . Future research may focus on the development of new synthesis methods, exploration of new biological activities, and the design of quinoline derivatives with improved pharmacokinetic properties and reduced side effects .

properties

IUPAC Name

2-chloro-8-methyl-N-(1-methyl-2-phenylpyrrolidin-3-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-14-7-6-10-16-13-17(21(23)25-19(14)16)22(27)24-18-11-12-26(2)20(18)15-8-4-3-5-9-15/h3-10,13,18,20H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDGUWPWJWLCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)NC3CCN(C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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